molecular formula C6H10N2 B150837 (1-Methyl-1H-pyrrol-2-yl)methanamine CAS No. 69807-81-4

(1-Methyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B150837
CAS No.: 69807-81-4
M. Wt: 110.16 g/mol
InChI Key: GGCBARJYVAPZJQ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methanamine: is an organic compound with the molecular formula C6H10N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Pyrrole Alkylation: One common method to synthesize (1-Methyl-1H-pyrrol-2-yl)methanamine involves the alkylation of pyrrole. Pyrrole is reacted with formaldehyde and methylamine under acidic conditions to yield the desired product.

    Reductive Amination: Another method involves the reductive amination of 1-methylpyrrole-2-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Methyl-1H-pyrrol-2-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amines and other reduced derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (1-Methyl-1H-pyrrol-2-yl)methanamine can be used as a ligand in coordination chemistry and catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for biologically active molecules.

    Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.

Industry:

    Materials Science: The compound is explored for its use in the development of novel materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    1-(1H-Pyrrol-2-yl)methanamine: This compound is similar but lacks the methyl group on the nitrogen atom.

    N-Methyl-(1-methyl-1H-pyrrol-2-yl)methanamine: This compound has an additional methyl group on the nitrogen atom.

Uniqueness:

    (1-Methyl-1H-pyrrol-2-yl)methanamine: is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group on the nitrogen atom can affect its electronic properties and steric interactions, making it distinct from other pyrrole derivatives.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCBARJYVAPZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379889
Record name (1-Methyl-1H-Pyrrol-2-Yl)Methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69807-81-4
Record name (1-Methyl-1H-Pyrrol-2-Yl)Methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrrol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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